molecular formula C11H9BrN2O2 B6202935 ethyl 6-bromoquinazoline-2-carboxylate CAS No. 2090793-10-3

ethyl 6-bromoquinazoline-2-carboxylate

Cat. No.: B6202935
CAS No.: 2090793-10-3
M. Wt: 281.1
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Description

Ethyl 6-bromoquinazoline-2-carboxylate is a brominated quinazoline derivative characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3 of the quinazoline core. The quinazoline scaffold is widely exploited in medicinal chemistry due to its versatility in kinase inhibition and anticancer applications. Substitutions at positions 4 and 6 (e.g., bromine, chlorine) modulate electronic and steric properties, influencing reactivity and biological activity .

Properties

CAS No.

2090793-10-3

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 6-bromoquinazoline-2-carboxylate typically involves the reaction of 6-bromoanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromoquinazoline-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 6-bromoquinazoline-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways involved in cancer . The molecular targets and pathways involved depend on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Ethyl 6-Bromo-4-Chloroquinazoline-2-Carboxylate

  • Molecular Formula : C₁₁H₈BrClN₂O₂
  • Molecular Weight : 315.55 g/mol
  • Substituents : Bromine at position 6, chlorine at position 3.
  • Key Features :
    • The chlorine atom at position 4 enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions.
    • Bromine at position 6 directs further functionalization (e.g., Suzuki coupling).
    • Applications: Intermediate in synthesizing kinase inhibitors and antitumor agents .

Ethyl 6-Bromoquinoline-2-Carboxylate

  • Molecular Formula: C₁₂H₁₀BrNO₂
  • Molecular Weight : 280.12 g/mol
  • Structural Difference: Quinoline core (one nitrogen atom) vs. quinazoline (two nitrogen atoms).
  • Key Features :
    • Reduced nitrogen content simplifies electronic interactions, favoring applications in materials science.
    • Bromine at position 6 enables cross-coupling reactions for fluorescent dye synthesis.
    • Applications: Building block for optoelectronic materials .

Ethyl 2-Amino-Benzothiazole-6-Carboxylate

  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Molecular Weight : 222.26 g/mol
  • Structural Difference : Benzothiazole core (sulfur and nitrogen) replaces quinazoline.
  • Key Features: Sulfur atom enhances metal coordination, useful in catalysis. Amino group at position 2 facilitates Schiff base formation for sensor development. Applications: Ligand in transition-metal complexes for catalysis and sensing .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications
Ethyl 6-bromoquinazoline-2-carboxylate* C₁₁H₈BrN₂O₂† ~280.1† Quinazoline Br (C6) Medicinal chemistry intermediate
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate C₁₁H₈BrClN₂O₂ 315.55 Quinazoline Br (C6), Cl (C4) Kinase inhibitor synthesis
Ethyl 6-bromoquinoline-2-carboxylate C₁₂H₁₀BrNO₂ 280.12 Quinoline Br (C6) Optoelectronic materials
Ethyl 2-amino-benzothiazole-6-carboxylate C₁₀H₁₀N₂O₂S 222.26 Benzothiazole NH₂ (C2), COOEt (C6) Catalysis, sensing

*Inferred data based on structural analogs. †Calculated by subtracting Cl from data.

Research Findings and Trends

  • Reactivity: Quinazoline derivatives exhibit higher electrophilicity than quinoline or benzothiazole analogs due to dual nitrogen atoms, favoring SNAr reactions .
  • Biological Activity : Chlorine or bromine at position 4/6 in quinazolines correlates with enhanced binding to kinase ATP pockets, as seen in FDA-approved drugs like Erlotinib .
  • Material Science: Benzothiazole and quinoline derivatives outperform quinazolines in photophysical applications due to extended π-conjugation and heteroatom effects .

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